molecular formula C9H5BrN2O2 B175898 5-Bromo-8-nitroquinoline CAS No. 176967-80-9

5-Bromo-8-nitroquinoline

Cat. No.: B175898
CAS No.: 176967-80-9
M. Wt: 253.05 g/mol
InChI Key: FELNBLNDYLAJLB-UHFFFAOYSA-N
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Description

5-Bromo-8-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of interest in medicinal and industrial chemistry . Traditional and green synthetic approaches have been used, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrN2O2/c10-7-3-4-8 (12 (13)14)9-6 (7)2-1-5-11-9/h1-5H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

It has a molecular weight of 253.05 .

Scientific Research Applications

Synthesis and Optimization

  • 5-Bromo-8-nitroquinoline is utilized as an intermediate in the synthesis of PI3K/mTOR inhibitors, with optimized methods for its synthesis contributing to the development of novel pharmaceutical compounds (Lei et al., 2015).

Anticancer Potential

  • Some derivatives of this compound exhibit significant anticancer activities, particularly in the context of antiproliferative effects against various cancer cell lines (Kul Köprülü et al., 2018).

Prodrug Systems

  • Derivatives of this compound are investigated as potential prodrug systems, where bioreductive activation leads to the release of active pharmaceutical ingredients (Parveen et al., 1999).

Antimicrobial Applications

  • This compound and its derivatives demonstrate antimicrobial properties, particularly against urinary tract infections and other bacterial infections (Oliviero et al., 1990).

Photochemistry and Photoprotection

  • The photochemical properties of this compound derivatives are studied for applications in photolabile protecting groups, with implications for biological messengers and phototherapy (Fedoryak & Dore, 2002).

Spectroscopic and Computational Analysis

  • Extensive spectroscopic and computational studies of this compound derivatives provide insights into their reactive properties, with potential applications in the development of nonlinear optical (NLO) materials (Sureshkumar et al., 2018).

Novel Synthesis Methods

  • New synthesis methods for this compound derivatives, such as isoquinolines, offer pathways for the development of unique compounds with varied applications (Gen-sheng, 2008).

Antimicrobial and Antiparasitic Activities

  • The antimicrobial and antiparasitic activities of this compound derivatives are explored, providing insights into new treatments for infections and parasitic diseases (Pedron et al., 2020).

Safety and Hazards

Safety information for 5-Bromo-8-nitroquinoline indicates that it should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The synthesis of quinoline derivatives, including 5-Bromo-8-nitroquinoline, continues to be a field of interest, particularly in the development of greener and more sustainable chemical processes . The broad spectrum of bio-responses exhibited by quinoline derivatives suggests potential for further exploration in drug discovery programs .

Properties

IUPAC Name

5-bromo-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELNBLNDYLAJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342426
Record name 5-Bromo-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176967-80-9
Record name 5-Bromo-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

KNO3 (1.58 g, 15.6 mmol) was added portionwise to a solution of 5-bromoquinoline (2.0 g, 12.0 mmol) conc.H2SO4 (7.5 ml) at 0° C. and the mixture was stirred at room temperature for 16 h. The mixture was poured onto ice and the resulting solid was extracted into DCM. The organic phase was washed with brine, dried (Na2SO4) and concentrated in vacuo to give the title compound (2.8 g, 92%) which was used in the next step without further purification.
Name
KNO3
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 5-bromo-8-nitroquinoline structure in the development of new antimalarial drugs?

A1: The this compound scaffold serves as a crucial starting point for synthesizing a series of primaquine analogs. Primaquine is a known antimalarial drug, and these structural analogs aim to improve upon its efficacy and safety profile. The research focuses on substituting the 5-bromo position with various phenoxy groups and modifying the 2-position with benzyloxy or methoxy groups [, ]. This approach explores the structure-activity relationship (SAR) to identify compounds with enhanced antimalarial activity.

Q2: What were the key findings regarding the antimalarial activity of these this compound derivatives?

A2: The studies highlighted two specific compounds, 39 and 45, exhibiting promising activity against the Plasmodium yoenii parasite in mice. Notably, a single oral dose of 100 mg/kg of these compounds resulted in the elimination of parasites in 80% and 90% of the infected mice, respectively []. Further investigation into compound 45 revealed its effectiveness at even lower doses, with 80% of mice clearing the parasite at a single dose of 20 mg/kg. Importantly, this compound displayed lower acute toxicity in mice compared to primaquine, suggesting a potentially improved safety profile []. These findings underscore the potential of this compound derivatives as a source for developing novel antimalarial treatments.

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